Ethyl 2-(2-bromophenoxy)propanoate
Overview
Description
Ethyl 2-(2-bromophenoxy)propanoate is an organic compound with the molecular formula C11H13BrO3 and a molecular weight of 273.12 g/mol It is an ester derivative of propanoic acid and features a bromophenoxy group attached to the propanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-(2-bromophenoxy)propanoate can be synthesized through the esterification of 2-(2-bromophenoxy)propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the esterification to completion .
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can further improve the production process .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The bromine atom in the compound can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Aqueous sodium hydroxide or hydrochloric acid for hydrolysis.
Major Products:
Substitution: Formation of 2-(2-aminophenoxy)propanoate or 2-(2-thiocyanatophenoxy)propanoate.
Reduction: Formation of ethyl 2-(2-phenoxy)propanoate.
Oxidation: Formation of 2-(2-bromophenoxy)propanoic acid.
Scientific Research Applications
Ethyl 2-(2-bromophenoxy)propanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is used in the development of potential drug candidates due to its ability to undergo various chemical transformations.
Material Science: It is explored for its potential use in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-(2-bromophenoxy)propanoate involves its ability to participate in nucleophilic substitution and ester hydrolysis reactions. The bromine atom acts as a leaving group in substitution reactions, while the ester group can be hydrolyzed to form carboxylic acids. These reactions are facilitated by the presence of suitable nucleophiles or hydrolyzing agents .
Comparison with Similar Compounds
- Ethyl 2-(2-chlorophenoxy)propanoate
- Ethyl 2-(2-fluorophenoxy)propanoate
- Ethyl 2-(2-iodophenoxy)propanoate
Comparison: Ethyl 2-(2-bromophenoxy)propanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom is a better leaving group than chlorine and fluorine, making the compound more reactive in nucleophilic substitution reactions. it is less reactive than the iodo analog due to the larger atomic size and lower bond dissociation energy of iodine.
Properties
IUPAC Name |
ethyl 2-(2-bromophenoxy)propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-3-14-11(13)8(2)15-10-7-5-4-6-9(10)12/h4-8H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXTNXTUVKGTSCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=CC=C1Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401239107 | |
Record name | Propanoic acid, 2-(2-bromophenoxy)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401239107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
832737-55-0 | |
Record name | Propanoic acid, 2-(2-bromophenoxy)-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=832737-55-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanoic acid, 2-(2-bromophenoxy)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401239107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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